(3R,8R,9S,10R,13S,14S)-3-Hydroxy-10,13-dimethyl-5,6,7,8,9,10,11,12,13,14,15,16-dodecahydro-3H-cyclopenta[a]phenanthren-17(4H)-one
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Overview
Description
(3R,8R,9S,10R,13S,14S)-3-Hydroxy-10,13-dimethyl-5,6,7,8,9,10,11,12,13,14,15,16-dodecahydro-3H-cyclopenta[a]phenanthren-17(4H)-one is a complex organic compound belonging to the class of steroids. This compound is characterized by its intricate structure, which includes multiple rings and hydroxyl groups. It is often studied for its potential biological activities and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3R,8R,9S,10R,13S,14S)-3-Hydroxy-10,13-dimethyl-5,6,7,8,9,10,11,12,13,14,15,16-dodecahydro-3H-cyclopenta[a]phenanthren-17(4H)-one typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under acidic or basic conditions, followed by selective hydroxylation and methylation steps. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to achieve the desired stereochemistry.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes to ensure high yield and purity. The optimization of reaction parameters, such as solvent choice, reaction time, and purification techniques, is crucial for efficient production.
Types of Reactions:
Oxidation: The hydroxyl group in the compound can undergo oxidation to form ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: Various substitution reactions can occur at different positions of the molecule, leading to the formation of new derivatives.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce alcohols.
Scientific Research Applications
(3R,8R,9S,10R,13S,14S)-3-Hydroxy-10,13-dimethyl-5,6,7,8,9,10,11,12,13,14,15,16-dodecahydro-3H-cyclopenta[a]phenanthren-17(4H)-one has several applications in scientific research:
Chemistry: Used as a model compound for studying steroid chemistry and reaction mechanisms.
Biology: Investigated for its potential role in biological processes and as a precursor for bioactive molecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the synthesis of complex organic molecules and as an intermediate in pharmaceutical production.
Mechanism of Action
The mechanism of action of (3R,8R,9S,10R,13S,14S)-3-Hydroxy-10,13-dimethyl-5,6,7,8,9,10,11,12,13,14,15,16-dodecahydro-3H-cyclopenta[a]phenanthren-17(4H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxyl and methyl groups play a crucial role in binding to these targets, modulating their activity and triggering downstream signaling pathways. This compound may influence various biological processes, including cell proliferation, apoptosis, and inflammation.
Comparison with Similar Compounds
Cholesterol: Shares a similar steroid backbone but differs in functional groups and biological activity.
Testosterone: Another steroid with a similar structure but distinct physiological effects.
Estradiol: A steroid hormone with a similar core structure but different functional groups and biological roles.
Uniqueness: (3R,8R,9S,10R,13S,14S)-3-Hydroxy-10,13-dimethyl-5,6,7,8,9,10,11,12,13,14,15,16-dodecahydro-3H-cyclopenta[a]phenanthren-17(4H)-one is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C19H28O2 |
---|---|
Molecular Weight |
288.4 g/mol |
IUPAC Name |
(3R,8R,9S,10R,13S,14S)-3-hydroxy-10,13-dimethyl-3,4,5,6,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-one |
InChI |
InChI=1S/C19H28O2/c1-18-9-7-13(20)11-12(18)3-4-14-15-5-6-17(21)19(15,2)10-8-16(14)18/h7,9,12-16,20H,3-6,8,10-11H2,1-2H3/t12?,13-,14-,15-,16-,18-,19-/m0/s1 |
InChI Key |
DYMROBVXGSLPAY-QRIARFFBSA-N |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)CCC4[C@@]3(C=C[C@@H](C4)O)C |
Canonical SMILES |
CC12CCC3C(C1CCC2=O)CCC4C3(C=CC(C4)O)C |
Origin of Product |
United States |
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